molecular formula C20H27N3O2S B2450759 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole CAS No. 897478-95-4

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole

Cat. No.: B2450759
CAS No.: 897478-95-4
M. Wt: 373.52
InChI Key: SESUKWNIXBMFHL-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a piperazine ring, and a benzothiazole moiety, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have shown significant activity againstMycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Benzothiazole derivatives have been found to have potent anti-tubercular activity . This suggests that the compound may affect pathways related to the survival and replication of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death of M. tuberculosis cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation of 2-aminothiophenol with ethyl 4-chlorobenzoate under basic conditions to form the benzothiazole ring. This intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine derivative. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
  • N-(thiazol-2-yl)benzenesulfonamides

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-ethoxy-1,3-benzothiazole stands out due to its unique combination of a cyclohexyl group, a piperazine ring, and a benzothiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for multiple points of chemical modification, enabling the development of derivatives with tailored properties .

Properties

IUPAC Name

cyclohexyl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-25-16-9-6-10-17-18(16)21-20(26-17)23-13-11-22(12-14-23)19(24)15-7-4-3-5-8-15/h6,9-10,15H,2-5,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUKWNIXBMFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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